BenchChemオンラインストアへようこそ!

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate

basicity pKa CNS permeability

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate (CAS 2241142-45-8) is a fluorinated piperidine building block featuring a carboxybenzyl (Cbz) protecting group at the piperidine nitrogen, a gem-difluoro substitution at the 4-position, and a methyl group at the 3-position (SMILES: CC1CN(C(=O)OCc2ccccc2)CCC1(F)F). The compound belongs to the class of fluorinated saturated heterocyclic amines used extensively in medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability of lead compounds.

Molecular Formula C14H17F2NO2
Molecular Weight 269.292
CAS No. 2241142-45-8
Cat. No. B2537688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate
CAS2241142-45-8
Molecular FormulaC14H17F2NO2
Molecular Weight269.292
Structural Identifiers
SMILESCC1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17F2NO2/c1-11-9-17(8-7-14(11,15)16)13(18)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
InChIKeySMKCIMSLJREVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 4,4-Difluoro-3-methylpiperidine-1-carboxylate (CAS 2241142-45-8): Compound Class and Core Characteristics for Sourcing Decisions


Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate (CAS 2241142-45-8) is a fluorinated piperidine building block featuring a carboxybenzyl (Cbz) protecting group at the piperidine nitrogen, a gem-difluoro substitution at the 4-position, and a methyl group at the 3-position (SMILES: CC1CN(C(=O)OCc2ccccc2)CCC1(F)F) [1]. The compound belongs to the class of fluorinated saturated heterocyclic amines used extensively in medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability of lead compounds [2]. It is commercially available as a racemate (purity ≥95%) and as individual (R)- and (S)-enantiomers (purity ≥97%), enabling stereochemical structure–activity relationship (SAR) studies .

Why Benzyl 4,4-Difluoro-3-methylpiperidine-1-carboxylate Cannot Be Replaced by Non-Fluorinated or Regioisomeric Piperidine Building Blocks


Generic substitution of benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate with non-fluorinated piperidine Cbz esters or regioisomeric 3,3-difluoro analogs fails because the 4,4-gem-difluoro motif uniquely and simultaneously modulates three critical physicochemical parameters: it reduces piperidine nitrogen basicity by approximately 3.15 pKa units relative to the parent heterocycle, shifts conformational equilibria toward the diaxial conformer, and preserves high intrinsic microsomal stability—a combination that the 3,3-difluoro isomer does not replicate [1][2]. The Cbz protecting group further differentiates this intermediate from N-Boc or N-benzoyl congeners by imparting distinct regioselectivity in downstream biotransformations [3]. Selecting an incorrect fluorination pattern or protecting group therefore risks altering lead compound permeability, target engagement, and metabolic fate in ways that cannot be compensated by downstream modifications alone.

Quantitative Differentiation Evidence for Benzyl 4,4-Difluoro-3-methylpiperidine-1-carboxylate Versus Closest Analogs


Piperidine Basicity Modulation: 4,4-Difluoro Substitution Reduces pKa by ~3.15 Units Compared to Unsubstituted Piperidine

The 4,4-gem-difluoro motif in the target compound reduces the basicity of the piperidine nitrogen by approximately 3.14–3.15 pKa units relative to unsubstituted piperidine (conjugate acid pKa ≈ 11.2), as demonstrated in a systematic study of fluorinated saturated heterocyclic amines [1]. This shifts the effective pKa of the 4,4-difluoropiperidine core to approximately 8.1–8.2 (predicted value 8.2 by ACD/Percepta) [2]. The magnitude of this reduction contrasts with the 3-methyl substituent alone, which exerts negligible electronic perturbation (pKa of 3-methylpiperidine = 11.07) [3]. Importantly, the 3,3-difluoropiperidine regioisomer yields a smaller ΔpKa due to increased through-bond distance between the basic centre and the fluorinated fragment, making the 4,4-substitution pattern the preferred choice when maximal basicity attenuation is required [1]. Note: The Cbz carbamate group introduces additional electron withdrawal not captured in the free amine measurements; however, the relative ranking between substitution patterns is expected to be preserved under the Cbz series (class-level inference).

basicity pKa CNS permeability off-target liability

Intrinsic Microsomal Stability: 4,4-Difluoropiperidines Retain High Metabolic Stability Unlike the 3,3-Difluoroazetidine Exception

In a comprehensive intrinsic microsomal clearance (CLint) study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, all difluoropiperidine compounds studied—including the 4,4-difluoro pattern—demonstrated high metabolic stability, with the sole exception being the 3,3-difluoroazetidine derivative that showed elevated clearance [1]. This finding establishes a critical performance difference: while the 4,4-difluoro motif preserves metabolic stability, certain regioisomeric difluoro patterns (particularly in smaller rings) can introduce metabolic liability. For benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate, the 4,4-gem-difluoro substitution pattern is inferred to confer resistance to oxidative metabolism at the 4-position, a known metabolic soft spot in unsubstituted piperidines . No direct CLint measurement for the Cbz-protected compound is publicly available (class-level inference based on free amine data).

metabolic stability microsomal clearance ADME lead optimization

Regioselective Biotransformation: Cbz-Protected Piperidines Outperform N-Benzoyl Analogs in Biohydroxylation Regioselectivity

N-Benzyloxycarbonyl (Cbz) protected piperidines are hydroxylated with greater regioselectivity than the corresponding N-benzoyl analogues when incubated with the fungus Beauveria bassiana ATCC 7159 [1]. This study demonstrated that Cbz-protected piperidines 1–3 and 5–7 were biotransformed to yield predominantly 4-hydroxylated products in up to 48% yield. Critically, the regioselectivity was compromised with N-Cbz-3-methylpiperidine (compound 3), where hydroxylation occurred at both the 3- and 4-positions [1]. For benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate, the gem-difluoro substitution at the 4-position blocks the competing hydroxylation site, which is predicted to restore or improve regioselectivity relative to the non-fluorinated N-Cbz-3-methylpiperidine. This protecting-group-dependent performance difference means that researchers requiring biocatalytic hydroxylation cannot interchangeably use N-Boc or N-benzoyl congeners and expect equivalent regioisomeric purity.

biocatalysis regioselectivity Cbz protecting group hydroxypiperidine synthesis

Off-Target Counter-Screening: 4,4-Difluoropiperidine Is Inactive at PHGDH (IC50 >150 µM) Whereas 4-Methylpiperidine Shows Moderate Inhibition (IC50 85.1 µM)

In a phosphoglycerate dehydrogenase (PHGDH) inhibitor screening panel, 4,4-difluoropiperidine exhibited no measurable inhibitory activity (IC50 >150 µM), while the structurally related 4-methylpiperidine showed moderate inhibition with an IC50 of 85.1 µM (95% CI: 37.8–101.2 µM) [1]. The non-fluorinated parent piperidine was also inactive (IC50 >150 µM), suggesting that the 4-methyl substituent specifically introduces a PHGDH interaction that is abolished when the 4-position is gem-difluorinated. For benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate, this finding implies that the 4,4-difluoro motif may serve as a methyl isostere that simultaneously eliminates a specific off-target liability (PHGDH) while preserving the steric footprint of a 4-substituted piperidine. This is a class-level inference from the free amine to the Cbz-protected building block.

PHGDH off-target selectivity cancer metabolism serine biosynthesis

D4 Receptor Pharmacological Validation: 4,4-Difluoropiperidine Scaffold Delivers Sub-Nanomolar Potency and >2000-Fold Selectivity Over D1/D2/D3/D5

The 4,4-difluoropiperidine core scaffold has been validated as a privileged motif for achieving exceptional dopamine D4 receptor (D4R) potency and selectivity. A recent series of 4,4-difluoro-3-(phenoxymethyl)piperidine ether-based antagonists yielded compound 14a with a Ki of 0.3 nM at D4R and >2000-fold selectivity over D1, D2, D3, and D5 receptor subtypes [1]. This series builds on earlier (R)-4,4-difluoropiperidine scaffolds that were similarly characterized as highly potent and selective D4R antagonists [2]. Critically, the authors noted that the 3,3-difluoropiperidine regioisomers were 'less active, which we attribute to the reduced basicity of the ring nitrogen'—explicitly confirming that the 4,4-substitution pattern is superior to the 3,3-pattern for D4R target engagement [1]. For benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate, the 3-methyl group provides a vector for further derivatization while preserving the validated 4,4-difluoro pharmacophore.

dopamine D4 receptor selectivity CNS tool compounds Parkinson's disease dyskinesia

Optimal Application Scenarios for Benzyl 4,4-Difluoro-3-methylpiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring Attenuated Piperidine Basicity

When a medicinal chemistry program demands a piperidine-containing scaffold with reduced basicity to improve CNS permeability and minimize hERG or aminergic off-target binding, benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate provides the 4,4-gem-difluoro motif that reduces piperidine conjugate acid pKa by ~3.15 units relative to unsubstituted piperidine [1]. This is a larger basicity reduction than achievable with the 3,3-difluoro regioisomer, which shows a smaller ΔpKa due to increased through-bond distance from the basic center [1]. The Cbz protecting group enables orthogonal deprotection under hydrogenolysis conditions without affecting acid-labile functionality elsewhere in the molecule.

Stereochemical SAR Exploration of D4 Receptor Antagonists

For programs targeting the dopamine D4 receptor, where the 4,4-difluoropiperidine scaffold has demonstrated Ki = 0.3 nM and >2000-fold selectivity over D1/D2/D3/D5 [1], the availability of benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate as individual (R)- and (S)-enantiomers (purity ≥97%) enables systematic exploration of stereochemical effects on target engagement. This is critical given that the active isomer of the (R)-4,4-difluoropiperidine D4R antagonist series was confirmed by X-ray crystallography [2].

Biocatalytic Synthesis of Chiral 3-Substituted 4,4-Difluoropiperidine Derivatives

For synthetic groups employing Beauveria bassiana ATCC 7159-mediated biohydroxylation, the Cbz protecting group on the target compound provides superior regioselectivity compared to N-benzoyl analogues [1]. The 4,4-difluoro substitution blocks the competing 4-hydroxylation site that compromises regioselectivity in N-Cbz-3-methylpiperidine, potentially enabling cleaner biotransformation to a single hydroxylated product and simplifying downstream chiral resolution.

Fragment-Based Screening Libraries Requiring Fluorinated sp3-Rich Building Blocks

In fragment-based drug discovery (FBDD), the target compound serves as a conformationally biased, fluorine-enriched piperidine fragment suitable for 19F NMR-based screening. The 4,4-difluoro motif provides a distinctive 19F NMR signature while simultaneously eliminating the PHGDH off-target activity observed with 4-methylpiperidine fragments (IC50 85.1 µM vs. >150 µM for 4,4-difluoropiperidine) [1], reducing the likelihood of confounding hits in phenotypic or target-based fragment screens.

Quote Request

Request a Quote for Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.